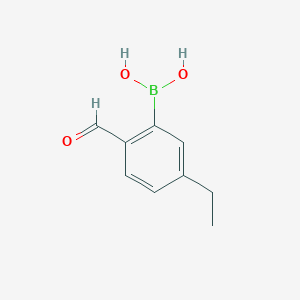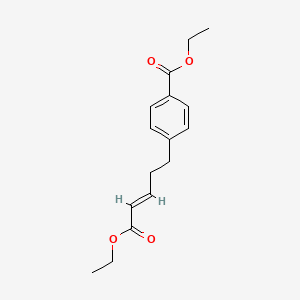![molecular formula C10H14O3 B14039115 (1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14039115.png)
(1S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ketopinic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of camphor and is known for its unique structure, which includes a bicyclic framework. This compound is often used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Ketopinic acid can be synthesized through several methods. One common approach involves the oxidation of (S)-camphor using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, (S)-ketopinic acid is often produced through large-scale oxidation processes. These processes utilize advanced techniques to maintain the purity and yield of the compound. The use of continuous flow reactors and automated systems helps in achieving consistent results.
Chemical Reactions Analysis
Types of Reactions
(S)-Ketopinic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-Ketopinic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-ketopinic acid involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and influencing their activity. The pathways involved often include enzymatic catalysis and molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
®-Ketopinic acid: The enantiomer of (S)-ketopinic acid, with similar but distinct properties.
Camphoric acid: Another derivative of camphor, used in different applications.
Ketopinone: A related compound with a ketone functional group.
Uniqueness
(S)-Ketopinic acid is unique due to its chiral nature and specific structural features. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-9(2)6-3-4-10(9,8(12)13)7(11)5-6/h6H,3-5H2,1-2H3,(H,12,13)/t6?,10-/m0/s1 |
InChI Key |
WDODWBQJVMBHCO-TYICEKJOSA-N |
Isomeric SMILES |
CC1(C2CC[C@]1(C(=O)C2)C(=O)O)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B14039045.png)


![5'-Isopropoxyspiro[piperidine-4,2'-pyrano[3,2-C]pyridin]-4'(3'H)-one hcl](/img/structure/B14039067.png)




![N-(3-Amino-2,2-dimethylpropyl)-2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetamide](/img/structure/B14039099.png)




![(1S,2S)-1,2-bis[(4R)-2,2-diethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B14039116.png)
